Fulicin
Description
Contextualizing Neuropeptides as Modulators of Physiological Processes
Neuropeptides are small proteinaceous substances synthesized and released by neurons, and in some cases, non-neuronal cells. kenhub.comimrpress.com They are stored in large dense-core vesicles and released upon demand, influencing target cells through interaction with specific receptors. kenhub.com This interaction initiates intracellular signaling cascades that modulate various physiological processes, often resulting in slower, longer-lasting effects compared to classical neurotransmitters. kenhub.com The diverse functions of neuropeptides stem from factors such as receptor specificity and heterogeneity, where a single neuropeptide can interact with different receptor subtypes or complexes on various target cells, leading to distinct cellular responses. biorxiv.org This intricate signaling network allows for the fine-tuning of physiological and behavioral responses. biorxiv.org
Historical Overview of Fulicin's Discovery and Initial Characterization
This compound was initially isolated from the circum-esophageal ganglia of the African giant snail, Achatina fulica. researchgate.net It was characterized as a pentapeptide with a distinctive structural feature: the presence of a D-configuration of an Asparagine (Asn) residue at the second position. researchgate.net Early research identified this compound as a neuropeptide involved in controlling male copulatory behavior in Achatina fulica. nih.gov Further studies demonstrated its presence and excitatory effect on the contractions of the vagina and oviduct in the same snail species, suggesting a role in female egg-laying behavior. nih.gov The cDNA encoding the this compound precursor was identified, revealing that it encodes this compound and nine this compound gene-related peptides (FGRPs). researchgate.netnih.gov Transcripts for the this compound precursor have been detected in the heart of Achatina fulica. nih.gov
Significance of Peptides Containing D-Amino Acids in Invertebrate Neurobiology
The presence of D-amino acids in naturally occurring peptides is an unusual post-translational modification that significantly influences their biological activity. acs.orgnih.govpnas.org While most amino acids in proteins are in the L-configuration, D-amino acids are found in various organisms, including bacteria, marine invertebrates, and even some higher organisms. aimspress.commdpi.com The isomerization of an L-amino acid residue to its D-stereoisomer is an enzyme-catalyzed process that can result in peptides with higher biological activity compared to their all-L counterparts. acs.orgnih.govpnas.org
In invertebrates, D-amino acid-containing peptides (DAACPs) have been identified as neuropeptides, hormones, and toxins. acs.orgnih.gov The D-residue is often critical for the peptide's function. acs.orgnih.gov For instance, in Aplysia, the D-residue in active DAACPs has been shown to be essential for bioactivity. acs.org Furthermore, D-residues can enhance the stability of peptides to endogenous proteases, potentially increasing their lifetime in the nervous system and influencing receptor specificity. acs.orgnih.govmdpi.com
The discovery of DAACPs like this compound in invertebrates highlights the unique biochemical pathways present in these organisms and the diverse strategies employed for neural signaling. The functional importance of the D-Asn residue in this compound, as well as the presence of D-Ala in FGRP-9 (fulyal) derived from the same precursor, underscores the significance of this post-translational modification in modulating the activity of these neuropeptides and their related peptides. researchgate.netnih.gov Research on DAACPs continues to reveal their widespread occurrence and their crucial roles in various physiological processes in invertebrates. acs.orgnih.govpnas.org
Here is a table summarizing some key information about this compound and related peptides:
| Peptide Name | Origin | Structure (Sequence) | D-Amino Acid Position | Noted Biological Activity |
| This compound | Achatina fulica | Phe-D-Asn-Glu-Phe-Val-NH₂ | Position 2 (D-Asn) | Controls male copulatory behavior, excitatory effect on female reproductive organs. researchgate.netnih.gov |
| Fulyal | Achatina fulica | Tyr-D-Ala-Glu-Phe-Leu-NH₂ | Position 2 (D-Ala) | Potentiates tetanic contraction of snail penis retractor muscle significantly. nih.gov |
| FGRP-9 | Achatina fulica | Tyr-Ala-Glu-Phe-Leu-NH₂ | None (all L-amino acids) | Significantly less potent than Fulyal in muscle contraction assay. nih.gov |
Structure
2D Structure
Properties
CAS No. |
137182-25-3 |
|---|---|
Molecular Formula |
C32H43N7O8 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H43N7O8/c1-18(2)27(28(35)43)39-32(47)23(16-20-11-7-4-8-12-20)38-30(45)22(13-14-26(41)42)36-31(46)24(17-25(34)40)37-29(44)21(33)15-19-9-5-3-6-10-19/h3-12,18,21-24,27H,13-17,33H2,1-2H3,(H2,34,40)(H2,35,43)(H,36,46)(H,37,44)(H,38,45)(H,39,47)(H,41,42)/t21-,22-,23-,24+,27-/m0/s1 |
InChI Key |
NNCPNXNWAQSRCG-CPASSRBFSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Appearance |
Solid powder |
Other CAS No. |
137182-25-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FNEFV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fulicin Phe-Asn-Glu-Phe-Val-NH2 phenylalanyl-asparaginyl-glutamyl-phenylalanyl-valinamide |
Origin of Product |
United States |
Molecular Structure and Stereochemical Features of Fulicin
Primary Amino Acid Sequence Determination of Fulicin
The primary structure of this compound was determined through biochemical analysis. nih.gov
The established amino acid sequence of this compound is Phe-D-Asn-Glu-Phe-Val-NH2. nih.govnih.gov This sequence indicates a peptide composed of five amino acid residues: Phenylalanine (Phe), Asparagine (Asn), Glutamic acid (Glu), Phenylalanine (Phe), and Valine (Val). nih.govnih.gov The C-terminus of the peptide is amidated, denoted by -NH2. nih.govnih.gov
Identification and Location of Non-Canonical D-Amino Acid Residues
A key feature of this compound's primary structure is the presence of a D-amino acid residue at a specific position. nih.govnih.govjst.go.jpresearchgate.net Through sequence analysis, the non-canonical D-amino acid was identified as D-Asparagine (D-Asn) located at the second position of the peptide chain (D-Asn2). nih.govnih.govresearchgate.netresearchgate.net This is a significant finding as most amino acids in biological proteins and peptides in eukaryotes are in the L-configuration. jst.go.jpnih.gov The presence of D-amino acids in peptides can arise from post-translational modifications, such as the epimerization of an L-amino acid residue. nih.govacs.org Nucleotide sequence analysis of the cDNA encoding the this compound precursor revealed that the D-Asn residue is encoded by the standard L-Asn codon (AAT), suggesting a post-ribosomal modification mechanism for the incorporation of the D-isomer. nih.gov
Data from research on this compound's primary structure and D-amino acid content:
| Feature | Detail | Source |
| Peptide Length | Pentapeptide | nih.govnih.gov |
| Amino Acid Sequence | Phe-D-Asn-Glu-Phe-Val-NH2 | nih.govnih.gov |
| Non-Canonical Residue | D-Asparagine (D-Asn) | nih.govnih.govresearchgate.netresearchgate.net |
| Position of D-Asn | Position 2 | nih.govresearchgate.netresearchgate.net |
| C-Terminal Modification | Amidation (-NH2) | nih.govnih.gov |
| Encoding Codon for Asn | AAT (standard L-Asn codon) | nih.gov |
Conformational Analysis and Predicted Structural Motifs
Structural motifs in peptides are recurring three-dimensional structures. wikipedia.org The short length of this compound (a pentapeptide) suggests it may not form complex secondary structures like alpha-helices or beta-sheets commonly found in larger proteins. However, the specific sequence and the D-Asn2 residue could favor the formation of specific turns or loop structures that are important for its interaction with target molecules.
Influence of Stereochemistry (e.g., D-Asn2) on this compound's Fold and Function
The stereochemistry of the amino acid residues, particularly the presence of D-Asn at position 2, has a profound influence on this compound's structure and biological activity. nih.govnih.gov Studies on structure-activity relationships have demonstrated that replacing D-Asn2 with L-Asn significantly reduces the activity of this compound. nih.gov This highlights the critical role of the D-configuration at this specific position for the peptide's function. nih.gov
Data illustrating the impact of stereochemistry on this compound's activity:
| Peptide Variant | Stereochemistry at Position 2 | Relative Activity (vs. This compound) | Source |
| This compound | D-Asn | 1 (Reference) | nih.gov |
| [L-Asn2]this compound | L-Asn | ~1/3000 | nih.gov |
| This compound with other D-amino acid at position 2 | Other D-amino acid | No significant reduction | nih.gov |
| This compound with D-amino acid at positions other than 2 | D-amino acid | Activity remarkably reduced | nih.gov |
Biosynthesis and Post Translational Processing of Fulicin
Genetic Encoding and Transcriptional Regulation of Fulicin Precursors
This compound is synthesized as part of a larger precursor protein, which is encoded by a specific gene. A cDNA encoding the this compound precursor has been successfully cloned from the cerebral and subesophageal ganglia of Achatina fulica. nih.gov This cDNA is approximately 1,995 nucleotides in length and translates into a precursor protein composed of 357 amino acids. nih.gov Analysis of the nucleotide sequence revealed that the D-Asn residue found in mature this compound is encoded by the standard L-Asn codon (AAT), indicating that the inversion of chirality occurs at the post-translational level rather than being directly genetically encoded. nih.govnih.gov
The this compound precursor protein in Achatina fulica is a polyprotein, containing one copy of the this compound sequence flanked by typical recognition sites for proteolytic processing. These sites are characterized by the presence of paired basic amino acid residues, specifically Lys-Arg(Lys) at the N-terminus and Gly-Lys-Arg(Lys) at the C-terminus of the peptide sequences destined to become mature neuropeptides. nih.govnih.gov In addition to this compound, the precursor gives rise to at least nine other putative alpha-amidated neuropeptides. nih.gov
Transcriptional analysis in Achatina fulica has shown that single transcripts of approximately 2.0 kb, corresponding to the this compound precursor mRNA, are present in the cerebral and subesophageal ganglia, as well as in the ventricles and atria. nih.gov Further localization studies using in situ hybridization have demonstrated the presence of the this compound transcript in the right and left parietal ganglia, in addition to the subesophageal ganglia and atrium. nih.gov
Research in other mollusc species, such as the Pacific oyster Crassostrea gigas, has also identified genes encoding this compound-related peptides. nih.govnih.gov In Crassostrea gigas, a gene (LOC105328755) has been found that undergoes complex mRNA maturation through alternative splicing, producing transcripts that include one encoding a this compound precursor. nih.govnih.gov The Crassostrea gigas this compound precursor encodes peptides with a characteristic (F/Y)S(E/D)FL(M/ø) amide signature, along with a copy of QGEWVamide. nih.gov Detection of these peptides and their partially processed forms by mass spectrometry confirms the expression of this compound-encoding transcripts in the visceral ganglia of this species. nih.gov
Enzymatic Pathways Involved in this compound Maturation
The maturation of the this compound precursor into the biologically active pentapeptide involves a series of enzymatic steps that occur after the polypeptide chain has been synthesized by ribosomes. nih.gov These post-translational modifications are crucial for generating the correct peptide sequence, incorporating the D-amino acid, and adding the C-terminal amide group. nih.govciteab.com
One of the most distinctive aspects of this compound biosynthesis is the presence of a D-Asn residue, which is not directly coded for in the genetic sequence by a D-amino acid codon. nih.gov Instead, the D-configuration at this position arises from a post-translational L- to D-isomerization of the genetically encoded L-Asn residue. nih.govciteab.com This process, also referred to as epimerization, involves the enzymatic conversion of the L-stereoisomer to the D-stereoisomer within the peptide chain. nih.govciteab.com
While the precise enzymatic mechanism responsible for the in-chain L- to D-isomerization of Asn in Achatina fulica this compound remains to be fully elucidated, studies on other D-amino acid-containing peptides in various organisms, including other molluscs and frogs, have highlighted the role of specific enzymes, known as peptidyl aminoacyl L-D isomerases. citeab.com These enzymes catalyze the stereochemical inversion of an amino acid residue within a peptide linkage. citeab.com The isomerization is considered a peculiar and subtle post-translational modification that contributes to the structural and functional diversity of bioactive peptides. citeab.com Evidence suggests that this enzymatic activity occurs in the perikarya of specialized neurosecretory cells and can be a late event in the maturation of peptide precursors, occurring after initial proteolytic cleavage. The specificity and efficiency of this process imply the existence of a dedicated enzyme family involved in the biogenesis of D-amino acid-containing peptides.
The maturation of the this compound precursor involves proteolytic cleavage at specific sites to release the individual neuropeptides, including this compound. The presence of paired basic amino acid residues (Lys-Arg or Lys-Lys) flanking the peptide sequences in the precursor protein serves as recognition signals for processing endoproteases. nih.govnih.gov These enzymes cleave the polypeptide chain at these basic sites, liberating intermediate peptides. Proteolytic cleavage is a common and essential post-translational modification for activating many peptide hormones and neuropeptides from their inactive precursor forms. Enzymes such as Furin, a proprotein convertase that cleaves at paired basic sites, are known to be involved in similar processing events and are often localized in the Golgi apparatus.
Following proteolytic cleavage, the C-terminus of mature this compound is modified by amidation, resulting in a C-terminal -NH2 group. nih.gov This modification is signaled by the presence of a glycine (B1666218) residue immediately C-terminal to the peptide sequence in the precursor, followed by basic residues (Gly-Lys-Arg or Gly-Lys-Lys). nih.govnih.gov The glycine residue serves as the nitrogen donor for the amidation reaction, which is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This enzymatic activity is crucial for generating the biologically active amidated C-terminus found in many neuropeptides. The Achatina fulica this compound precursor encodes multiple peptides with this C-terminal amidation signal, consistent with the identification of several alpha-amidated neuropeptides derived from this precursor. nih.gov Similarly, the Crassostrea gigas this compound precursor also encodes peptides with a C-terminal amide signature. nih.govnih.gov
Mechanisms of D-Amino Acid Incorporation (e.g., Racemization)
Cellular and Subcellular Localization of Biosynthetic Enzymes
The biosynthesis and maturation of this compound are spatially organized within the cell. The initial synthesis of the this compound precursor polypeptide occurs on ribosomes, which are typically located in the cytoplasm or on the endoplasmic reticulum. nih.gov Following translation, the precursor enters the secretory pathway, where post-translational modifications take place.
The enzymes responsible for proteolytic cleavage, such as proprotein convertases, are generally found in the endoplasmic reticulum and are particularly enriched in the Golgi apparatus, where significant peptide processing occurs. The enzyme peptidylglycine alpha-amidating monooxygenase (PAM), responsible for C-terminal amidation, is also localized within the secretory pathway, likely in the Golgi and secretory vesicles.
Molecular Mechanisms Governing Fulicin S Biological Activity
Elucidation of Fulicin Receptor Interactions and Binding Specificity
The biological actions of neuropeptides like this compound are typically mediated through their binding to specific receptors on target cells. The specificity of this interaction is critical for ensuring that the signal is transmitted only to the intended cells and tissues.
Characterization of Receptor Subtypes and Expression Profiles
As a neuropeptide, this compound is expected to primarily interact with G protein-coupled receptors (GPCRs), a common class of receptors for peptide ligands involved in diverse physiological processes. While the specific receptor for this compound in Achatina fulica has not been fully elucidated and characterized in the provided research, studies indicate that this compound and related peptides are produced in the central ganglia and heart of the snail, suggesting that their receptors are likely expressed in these tissues, particularly on neurons and muscle cells. invivochem.cnresearchgate.netnih.gov The presence of a receptor specifically recognizing D-amino acid-containing neuropeptides has been noted in other molluscs, supporting the likelihood of a dedicated receptor system for this compound in Achatina fulica. The expression profile of such receptors would determine the target cells and tissues responsive to this compound signaling.
Ligand-Receptor Binding Kinetics and Thermodynamics
The interaction between this compound and its receptor is characterized by specific binding kinetics and thermodynamics. While detailed quantitative data on this compound's binding kinetics and thermodynamics (such as association and dissociation rates, k_on and k_off, or the dissociation constant, K_D) were not available in the provided information, the structure-activity relationship studies offer insights into the molecular requirements for binding and efficacy. The significant reduction in contraction-enhancing activity when the D-Asn2 is replaced by L-Asn highlights the critical importance of the stereochemistry at this position for proper receptor binding and activation. citeab.com This suggests a highly specific interaction site on the receptor that accommodates the D-configuration of the asparagine residue. The binding affinity, reflected in the K_D, is a key determinant of receptor occupancy and the magnitude of the biological response. High affinity binding ensures that the ligand can exert its effects at low concentrations. The thermodynamics of binding, encompassing enthalpy and entropy changes, provide further details about the nature of the molecular forces driving the interaction.
Intracellular Signaling Cascades Activated or Modulated by this compound
Upon binding to its cognate receptor, this compound initiates a cascade of intracellular events that relay and amplify the initial signal from the cell surface to intracellular targets.
Downstream Effector Pathways and Second Messenger Systems
Given that neuropeptide receptors are often GPCRs, this compound signaling is likely mediated through the activation of G proteins, which in turn modulate the activity of various downstream effector enzymes and ion channels. This often leads to the generation or modulation of second messengers, small intracellular molecules that propagate the signal throughout the cell. Common second messenger systems activated by GPCRs include the adenylyl cyclase pathway (producing cAMP), the phospholipase C pathway (producing IP3 and DAG), and the modulation of intracellular calcium ion concentrations. These second messengers can then activate or inhibit various protein kinases and other downstream effectors, leading to diverse cellular responses. While specific second messengers involved in this compound signaling were not explicitly detailed, research involving a this compound-like precursor has indicated the regulation of Protein kinase C and extracellular signal-regulated kinase (ERK), suggesting the involvement of pathways that converge on these kinases.
Protein-Protein Interactions Mediated by this compound Signaling
Intracellular signaling cascades are fundamentally dependent on a complex network of protein-protein interactions (PPIs). These interactions facilitate the assembly of signaling complexes, the recruitment of downstream effectors, and the propagation and amplification of the signal. Following this compound binding and receptor activation, the activated receptor would interact with intracellular signaling proteins, such as G proteins. This initial interaction triggers a cascade of subsequent PPIs involving various kinases, adaptor proteins, and other signaling molecules. The reported regulation of Protein kinase C and ERK in a context related to a this compound-like precursor directly implies specific protein-protein interactions within these signaling pathways that are influenced by this compound signaling. These interactions are dynamic and precisely regulated, ensuring the fidelity and specificity of the cellular response.
Cellular and Organ-Level Responses Triggered by this compound
The molecular events initiated by this compound binding culminate in observable physiological responses at the cellular and organ levels in Achatina fulica. This compound has been shown to potentiate the tetanic contraction of the snail's penis retractor muscle at very low concentrations. invivochem.cnciteab.com This indicates a direct effect on muscle cell contractility. Furthermore, this compound exhibits modulatory actions on the activity of buccal and ventricular muscles, as well as central ganglionic neurons. invivochem.cnresearchgate.net These modulatory effects suggest that this compound can influence the electrical activity and contractile properties of different muscle types and alter neuronal excitability. These cellular and organ-level responses are the integrated outcome of the specific receptor interactions, the activated intracellular signaling cascades, and the downstream effector pathways modulated by this compound.
Biological Roles and Physiological Impact of Fulicin
Neuromodulatory Functions in Gastropod Molluscs (e.g., Achatina fulica)
Research has primarily focused on the neuromodulatory roles of fulicin within the nervous system of gastropod molluscs, with Achatina fulica serving as a key model organism. nih.govscience.govresearchgate.net this compound is synthesized from a larger precursor protein, and transcripts encoding this precursor have been found in the central ganglia, ventricles, and atria of Achatina fulica. nih.gov This suggests its production occurs in both neuronal and cardiac tissues.
Regulation of Muscle Contraction and Motor Activity
This compound has been shown to exert significant effects on muscle contraction in Achatina fulica. It was found to potentiate the tetanic contraction of the penis retractor muscle at very low concentrations. nih.gov This suggests a role in modulating male copulatory behavior. science.govnih.gov Beyond the penis retractor muscle, this compound also demonstrates modulatory actions on the activity of buccal and ventricular muscles. nih.gov
Further studies have indicated that this compound regulates the female reproductive organs, specifically the vagina and oviduct, in Achatina fulica. science.govnih.gov this compound-like immunoreactive neuronal fibers densely innervate these organs, and the presence of this compound in the vagina has been confirmed by mass spectrometry. science.govnih.gov Application of this compound showed a profound excitatory effect on the contractions of the vagina and oviduct, suggesting its involvement in controlling female egg-laying behavior as an excitatory neuropeptide. science.govnih.gov
The structure-activity relationship of this compound on the penis retractor muscle contraction has been investigated. Replacing the D-Asn at position 2 with L-Asn significantly reduced the contraction-enhancing activity, highlighting the importance of the D-amino acid for its full potency. nih.gov
Influence on Central Nervous System Neuronal Excitability
This compound also exhibits modulatory actions on the central ganglionic neurons of Achatina fulica. nih.gov Neuropeptides, in general, can increase or decrease the excitability of neurons by acting on specific receptors. acs.orgnih.gov While the precise mechanisms of this compound's influence on CNS neuronal excitability in Achatina fulica are still under investigation, its presence in central ganglia and its modulatory effects on neuronal activity indicate a role in regulating neural circuits. nih.govnih.gov
Studies in another gastropod, Biomphalaria glabrata, have shown this compound-like immunoreactivity throughout the central nervous system (CNS), including distinct neurons and clusters in various ganglia (buccal, cerebral, pedal, left parietal, and visceral ganglia). unlv.eduunlv.edu This widespread distribution within the CNS suggests a broad range of potential neuromodulatory functions. In Biomphalaria glabrata, this compound-like immunoreactive neurons project to the penile nerve and are present in peripheral tissues associated with male reproduction, further supporting a role in reproductive behaviors. uprrp.edu
Comparative Physiological Studies of this compound Across Invertebrate Phyla
While this compound was initially characterized in Achatina fulica, comparative physiological studies across different invertebrate phyla are ongoing. The presence of D-amino acid-containing peptides is not unique to gastropods and has been observed in other invertebrates, including marine invertebrates. jst.go.jpaimspress.com
Investigations into this compound or this compound-like peptides in other mollusc species, such as Biomphalaria glabrata, have revealed similar patterns of distribution in the CNS and peripheral reproductive tissues, suggesting conserved roles in neuromodulation and reproductive behavior within Mollusca. unlv.eduunlv.eduuprrp.edu
The study of neuropeptides and their receptors in various invertebrates provides insights into the evolution of signaling systems. scilit.com While this compound's specific sequence and pronounced effects in Achatina fulica are well-documented, the broader presence and potential functions of related D-amino acid-containing neuropeptides in other invertebrate groups remain an active area of comparative physiology. openaccesspub.org
Investigation of Putative Roles Beyond Known Neuromodulation
Beyond its established neuromodulatory roles in muscle contraction and neuronal activity, particularly in the context of reproduction and motor control in gastropods, researchers are investigating other potential functions of this compound and related peptides.
The presence of this compound transcripts in the heart of Achatina fulica suggests a potential role in cardiac regulation. nih.govcapes.gov.br Another D-amino acid-containing peptide, fulyal, which coexists with this compound gene-related peptides in Achatina atria, also remarkably potentiated tetanic contraction of the snail penis retractor muscle, indicating potential overlapping or synergistic functions of these peptides. nih.gov
In Biomphalaria glabrata, the widespread distribution of this compound-like immunoreactivity in the CNS and peripheral tissues, including areas related to feeding, reproduction, and growth, suggests that this compound and related peptides might regulate behaviors altered during host-parasite interactions, such as those with Schistosoma mansoni. unlv.eduunlv.eduuprrp.edu This opens avenues for investigating roles in host-parasite dynamics and associated behavioral changes.
While research has primarily focused on its roles in the nervous and reproductive systems of gastropods, the identification of this compound gene-related peptides (FGRPs) from the same precursor protein as this compound in Achatina fulica suggests a family of related peptides with potentially diverse functions. nih.govnih.gov Further research is needed to fully elucidate the roles of these related peptides and to explore any other putative roles of this compound beyond its currently known neuromodulatory activities.
Evolutionary Trajectories and Comparative Peptidomics of Fulicin
Phylogenetic Analysis of Fulicin Gene Families and Orthologs
Phylogenetic analysis of gene families aims to reconstruct the evolutionary history of genes and identify orthologs and paralogs across different species. Orthologs are genes in different species that evolved from a common ancestral gene by speciation, while paralogs are genes within a single species that originated via duplication events nih.gov. Studying the phylogenetic relationships of peptide gene families, such as those encoding neuropeptides, can reveal patterns of gene duplication, loss, and diversification over evolutionary time nih.gov.
While a specific, detailed phylogenetic tree focused solely on the this compound gene family across a broad range of species is not extensively detailed in the provided search results, the existence of "this compound gene-related peptides" (FGRP) in Achatina and an "Aplysia this compound-like neuropeptide precursor" (apFLNP) in Aplysia californica suggests that this compound belongs to a larger gene family nih.gov. These related peptides in different mollusc species indicate that the ancestral gene encoding a this compound-like peptide likely existed before the divergence of these lineages, and subsequent gene duplication and diversification events led to the array of related peptides observed today nih.govnih.gov.
Phylogenetic studies of other neuropeptide families in molluscs and invertebrates, such as the luqin-type neuropeptides and FMRFamide-related peptides, have revealed extensive conservation of peptide sequences and precursor proteins across different taxa nih.govnih.govresearchgate.net. These studies often involve aligning precursor protein sequences and constructing phylogenetic trees using various computational methods nih.gov. The identification of orthologous peptide precursors across diverse species allows for the inference of evolutionary relationships and the tracing of gene family expansion or contraction nih.gov.
The study of this compound gene families and orthologs would similarly involve identifying homologous sequences in available genomic and transcriptomic data from various mollusc and invertebrate species. This process typically utilizes bioinformatics tools for sequence alignment and phylogenetic tree construction. Analyzing the resulting phylogenetic tree could help determine the evolutionary origin of the this compound gene family, identify orthologous genes in other species, and understand the timing and nature of gene duplication events that gave rise to related peptides like FGRP and apFLNP.
Identification and Characterization of this compound-Like Peptides Across Species
The identification and characterization of this compound-like peptides across different species are crucial for understanding the evolutionary history and functional diversification of this peptide family. This compound was initially isolated and characterized from Achatina fulica. The discovery of "this compound gene-related peptides" (FGRP) in Achatina and the prediction of an "Aplysia this compound-like neuropeptide precursor" (apFLNP) in Aplysia californica demonstrate the presence of related peptides in other mollusc species nih.gov.
Comparative peptidomics, which involves the large-scale analysis of peptides in biological samples, is a key approach for identifying novel peptides and characterizing their variations across species researchgate.net. This typically involves techniques such as mass spectrometry to determine the sequences and modifications of peptides present in tissues or extracts. By applying peptidomic approaches to different mollusc species, researchers can identify peptides that are structurally similar to this compound, including those with variations in amino acid sequence or post-translational modifications like D-amino acid isomerization.
The characterization of these this compound-like peptides involves determining their precise amino acid sequence, identifying any post-translational modifications (such as amidation or D-amino acid incorporation), and investigating their biological activities. Studies on this compound from Achatina fulica have shown that the D-Asn2 residue is critical for its contraction-enhancing activity on the penis retractor muscle of the snail. Characterizing this compound-like peptides in other species would involve similar functional assays to determine if they share similar biological roles or have evolved novel functions.
The identification of this compound-like peptides in species beyond Achatina and Aplysia would provide a broader perspective on the distribution and conservation of this peptide family across the Mollusca and potentially in other invertebrate phyla. Variations in the sequences and modifications of these peptides could shed light on the evolutionary pressures that have shaped their diversity and functional specificity.
Evolutionary Conservation and Diversification of D-Amino Acid Containing Peptides
This compound is an example of a growing number of naturally occurring peptides that contain D-amino acids. The presence of D-amino acids in peptides is a result of post-translational modification, typically catalyzed by peptide isomerases, rather than direct ribosomal incorporation. The evolutionary significance of D-amino acid containing peptides (DAACPs) is an active area of research.
DAACPs have been identified in a variety of organisms across different phyla, including molluscs, arthropods, and amphibians. In molluscs, besides this compound and Achatin-I from Achatina fulica, other DAACPs have been found, such as certain conotoxins from cone snails. The widespread occurrence of DAACPs in evolutionarily distinct lineages suggests that the ability to incorporate D-amino acids into peptides has evolved multiple times or was present in an ancient ancestor and subsequently lost in some lineages.
The incorporation of D-amino acids can significantly impact the structure, stability, and biological activity of peptides. For example, the presence of a D-amino acid can increase a peptide's resistance to proteolytic degradation, providing a selective advantage. It can also alter the peptide's conformation, leading to modified or novel interactions with target receptors. The critical role of D-Asn2 for this compound's activity highlights the functional importance of this modification.
The diversification of DAACPs involves changes in the peptide sequence, the position and identity of the D-amino acid residue, and the specific isomerase enzymes responsible for the modification. Evolutionary studies in this area often focus on identifying novel DAACPs, characterizing the enzymes involved in their biosynthesis, and comparing the sequences and functions of DAACPs across different species to understand the evolutionary pressures that have driven their diversification. The conservation of D-amino acid residues at specific positions within certain peptide families across related species suggests a strong evolutionary constraint related to maintaining the peptide's structure and function.
Bioinformatic Approaches to Peptide Evolution and Function Prediction
Bioinformatic approaches play a crucial role in the study of peptide evolution and the prediction of peptide function nih.gov. These approaches are essential for handling the large volumes of sequence data generated by genomics and transcriptomics projects and for making inferences about peptide biology.
Key bioinformatic methods used in studying peptide evolution include:
Sequence Alignment: Aligning peptide or precursor protein sequences from different species to identify conserved regions and variations researchgate.net. Tools like BLAST and HMMER are commonly used for homology searches and alignment.
Phylogenetic Analysis: Constructing phylogenetic trees based on sequence alignments to infer evolutionary relationships between peptides and gene families nih.gov. This helps in identifying orthologs and paralogs and understanding gene duplication and speciation events nih.gov.
Genome and Transcriptome Analysis: Searching genomic and transcriptomic datasets for potential peptide-encoding genes and precursor proteins. This often involves using tools to predict signal peptides and cleavage sites.
Peptidomics Data Analysis: Analyzing mass spectrometry data to identify and quantify peptides in biological samples researchgate.net. Bioinformatic tools are used to match spectra to known peptide sequences or to identify novel peptides.
Prediction of Post-Translational Modifications: Using computational tools to predict potential post-translational modifications, including D-amino acid isomerization sites, based on sequence context and known enzyme specificities.
Structure Prediction: Predicting the three-dimensional structure of peptides and their receptors using computational modeling techniques. This can provide insights into how peptides interact with their targets and how D-amino acids might influence conformation.
Function Prediction: Predicting the potential biological function of novel or uncharacterized peptides based on sequence similarity to known functional peptides, predicted structural features, and the presence of conserved motifs nih.gov. Machine learning algorithms are increasingly used for this purpose.
For studying this compound and its evolution, bioinformatic approaches would be applied to identify potential this compound-like peptide precursors in newly sequenced genomes, predict the mature peptide sequences and possible D-amino acid modifications, and analyze the evolutionary relationships of the this compound gene family within molluscs and other invertebrates nih.gov. These computational predictions can then guide experimental validation using techniques like peptidomics and functional assays. The integration of bioinformatic analysis with experimental data is crucial for a comprehensive understanding of peptide evolution and function.
Compounds Mentioned and PubChem CIDs
| Compound Name | PubChem CID | Notes |
| This compound | Not available | Structure: H-Phe-D-Asn-Glu-Phe-Val-NH2 |
| FMRFamide | 10100083 | |
| Achatin-I | Not available | Structure: Gly-D-Phe-Ala-Asp |
| C-Peptide | 16157840 | (Included as an example of a peptide) |
| Polybia MP1 peptide | 482207652 | (Included as an example of a peptide) |
Interactive Data Table (Example - Illustrative based on concepts, specific this compound comparative data not available in snippets)
While detailed comparative peptidomics data specifically for this compound across multiple species was not available in the search results, the following table illustrates the type of data that would be generated and analyzed in comparative peptidomic studies of peptide families like this compound, drawing on the concepts discussed in the article.
| Peptide Family | Species Name | Peptide Sequence (Illustrative) | D-Amino Acid Position (Illustrative) | Putative Function (Illustrative) |
| This compound-like | Achatina fulica | H-Phe-D-Asn-Glu-Phe-Val-NH2 | Position 2 (D-Asn) | Muscle contraction modulation |
| This compound-like | Aplysia californica | Predicted this compound-like peptide | Position X (Predicted) | Neuromodulatory (Predicted) nih.gov |
| FMRFamide | Mercenaria mercenaria | FMRFamide | None | Cardiac activity regulation |
| Achatin-I | Achatina fulica | Gly-D-Phe-Ala-Asp | Position 2 (D-Phe) | Neuroexcitatory |
Advanced Methodologies in Fulicin Research
Sophisticated Analytical Techniques for Structural Elucidation and Quantification
Determining the chemical structure of a compound, known as structural elucidation, is a fundamental aspect of chemical and biochemical research. taylorandfrancis.comrssl.com A variety of analytical techniques are employed for this purpose, including chromatography methods like HPLC and GC-MS, and spectroscopic methods such as UV-visible spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. taylorandfrancis.comrssl.com These techniques allow scientists to identify components and their arrangement within a molecule, providing a complete description essential for understanding its properties. taylorandfrancis.com Structural elucidation is particularly important for pharmaceutical active pharmaceutical ingredients (APIs) and their impurities, with regulatory requirements often mandating the identification of impurities above a certain threshold. rssl.comshimadzu.com
Quantification, the process of determining the amount or concentration of a substance, is often coupled with structural elucidation in analytical workflows. shimadzu.com
High-Resolution Mass Spectrometry for Peptide Analysis and Modifications
High-resolution mass spectrometry (HRMS) is a powerful analytical tool that provides accurate mass-related data for molecules ranging from small metabolites to protein complexes. rfi.ac.uk It plays a significant role in the structural elucidation and characterization of drug candidates and related substances. nih.gov HRMS allows for the mathematical prediction of the molecular formula of both precursor and fragment ions. nih.gov
For peptides like Fulicin, HRMS, particularly when coupled with techniques like liquid chromatography (LC-MS), is essential for separation, detection, identification, and structural elucidation. taylorandfrancis.com Accurate mass measurement and tandem mass spectrometry (MS/MS) are key to identifying and elucidating the structure of peptides and their modifications. taylorandfrancis.com
Peptide mapping, utilizing HRMS, is a critical tool for characterizing proteins and peptides. drug-dev.comcurirx.com This involves cleaving the peptide into smaller fragments, which are then separated chromatographically. drug-dev.com Analysis of the intact masses of these fragments can provide information about modifications, while MS/MS sequencing can pinpoint the exact amino acid residue containing the modification. drug-dev.com This site-specific information is crucial for understanding peptide structure and potential variations. drug-dev.com HRMS enables the observation of small mass changes associated with modifications. drug-dev.com Advanced software tools are used to identify peptides based on intact mass and MS/MS fragmentation patterns. drug-dev.com
HRMS is also valuable for the discovery of protein and peptide modifications, including post-translational modifications (PTMs) and non-canonical modifications. biorxiv.org Algorithms have been developed to analyze HRMS/MS spectra of peptides with complex modification patterns, allowing for the identification of different modification configurations and estimation of their relative abundances. biorxiv.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique in structural biology and chemistry, providing detailed insights into the 3D structures of molecules, including peptides. nuvisan.comnih.gov NMR is essential for revealing molecular dynamics, interactions, and conformational changes. nuvisan.comnih.gov
For peptides like this compound, NMR spectroscopy can be used to study their conformation in solution. rsc.org By examining temperature-dependent NMR signals, researchers can study the rates of interconversion between different conformations and obtain activation parameters for these processes. rsc.org NMR studies can provide experimental evidence for complex conformational energy landscapes. nih.gov
NMR also plays a role in validating target engagement and identifying and characterizing chemical compounds, including initial hits in drug discovery. nuvisan.com It can be used to determine ligand binding affinity and assess protein folding and dynamics. nuvisan.com Both protein-observed and ligand-observed NMR methods are employed, with ligand-observed NMR being suitable for studies involving larger targets or those without available labeling schemes. nuvisan.com
Cryo-Electron Microscopy and X-ray Diffraction for Ligand-Target Complexes
Cryo-Electron Microscopy (Cryo-EM) and X-ray Diffraction (often used in X-ray crystallography) are powerful techniques for determining the high-resolution 3D structures of biological macromolecules, including protein targets and their complexes with ligands or small molecules. nih.govnuvisan.comnih.gov These techniques are crucial in structure-based drug design (SBDD). nih.gov
X-ray crystallography has historically been the primary method for solving structures for SBDD, but it is not suitable for all targets. nih.gov Cryo-EM has emerged as a promising alternative, particularly with recent advancements enabling near-atomic to atomic resolution. nih.govnih.gov Cryo-EM is especially well-suited for challenging targets that are difficult to crystallize, such as large protein complexes, membrane proteins (like GPCRs and ion channels), and flexible systems. nuvisan.comnih.govcriver.com
Both techniques can provide detailed structural insights into the interaction between a ligand, such as this compound or its analogs, and its target protein. nih.gov This visualization of the docked molecule is highly informative for medicinal chemists. nih.gov Cryo-EM can also provide unique information on the conformational variability of macromolecular complexes. nih.govresearchgate.net While X-ray crystallography often captures a more rigid view, Cryo-EM can reveal proteins in more native-like, dynamic states. nih.gov
Cryo-EM allows for the study of samples under near-physiological conditions. nih.gov It can illustrate the natural motion of protein complexes and allow for the examination of binding interaction and interference between the target and ligands. criver.com This provides data-driven insights for downstream study design. criver.com
Synthetic Methodologies for this compound and its Analogs
The synthesis of peptides and their analogs is critical for research, allowing for the production of sufficient quantities for study and the creation of modified structures with potentially altered properties. Various synthetic methodologies are employed, including both classical and modern approaches. nih.govresearchmap.jprsc.org
Optimized Solid-Phase Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, has revolutionized peptide production. vapourtec.com In SPPS, the growing peptide chain is attached to a solid polymer support, which simplifies the process by allowing excess reagents and by-products to be easily washed away at each step. vapourtec.com This approach enables the synthesis of complex and unnatural peptide sequences in a controlled manner. vapourtec.com
Over the years, SPPS methodologies have been significantly optimized. vapourtec.com Advancements include automated peptide synthesizers and novel approaches like Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS), which aims to eliminate washing steps through techniques like in-situ quenching and controlled evaporation, significantly reducing waste and synthesis time. cem.com Optimized continuous-flow SPPS approaches utilizing rudimentary flow reactors have also been developed, allowing for systematic studies of key parameters like resin matrices, temperatures, flow rates, and coupling reagents to establish efficient coupling protocols. rsc.org
Optimized SPPS strategies are crucial for the efficient and high-quality synthesis of peptides, including this compound and its potential analogs. cem.comrsc.org
Stereoselective Synthesis for D-Amino Acid Incorporation
The presence of a D-amino acid, specifically D-Asn, at the second position is a defining characteristic of this compound. researchgate.net Incorporating D-amino acids into peptides requires specific synthetic strategies due to their different stereochemistry compared to the more common L-amino acids found in most proteins. jpt.com
Stereoselective synthesis methods are employed to ensure the correct chirality of amino acids incorporated into a peptide sequence. While L-amino acids are typically used for biological applications due to their compatibility with human proteins, D-amino acids are strategically incorporated to potentially improve peptide stability and resistance to enzymatic degradation. jpt.com
Precise control over chirality during synthesis is vital, as incorporating the incorrect chiral form can negatively impact the bioactivity and efficacy of the resulting peptide. jpt.com Advanced techniques, including stereoselective synthesis and computational modeling, are being developed to precisely control chiral configurations during peptide synthesis. jpt.com
Methods for the stereoselective synthesis of D-amino acids from readily available L-amino acids have been developed, including biocatalytic stereoinversion cascades utilizing enzymes like L-amino acid deaminase and D-amino acid dehydrogenase. rsc.orgnih.gov These methods can yield D-amino acids with high enantiomeric excess. rsc.orgnih.gov Such stereoselective approaches are essential for the accurate synthesis of this compound and the creation of analogs containing specific D-amino acids.
Rational Design and Synthesis of Conformationally Constrained Peptidomimetics
Rational design and synthesis of peptidomimetics are crucial approaches in peptide research aimed at developing molecules that mimic the biological activity of a native peptide while potentially offering improved properties such as stability, bioavailability, and targeted activity. This involves understanding the structure-activity relationships of the parent peptide and designing analogs with modifications that constrain conformation or enhance interactions with their targets.
Biomolecular Interaction Analysis Platforms
Understanding how this compound interacts with its biological targets, presumably receptors in the snail nervous and reproductive systems, requires sensitive biomolecular interaction analysis techniques. uprrp.edu These platforms provide quantitative data on binding affinity, kinetics, and thermodynamics.
Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI)
SPR and BLI are label-free techniques used to measure the binding of a molecule in solution to a molecule immobilized on a sensor surface. They provide real-time data on binding events, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and thus the equilibrium dissociation constant (K_D). These methods are well-suited for studying peptide-receptor interactions. While specific detailed studies of this compound using SPR or BLI were not found in the immediate search results, these techniques are commonly applied to analyze peptide binding to their receptors. For instance, OpenSPR has been used to study the binding kinetics of Aβ peptide fragments to transthyretin (TTR). researchgate.net The application of SPR would involve immobilizing either this compound or its putative receptor and monitoring the binding of the interaction partner in solution. BLI operates on a similar principle but measures the interference pattern of light reflected from two surfaces, one of which has the immobilized molecule.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a molecular interaction. This allows for the determination of binding affinity (K_D), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the binding event in a single experiment. ITC is a powerful tool for a complete thermodynamic characterization of biomolecular interactions and can provide insights into the driving forces of binding. ITC has been used in studies analyzing peptide interactions, such as the binding of Aβ peptide fragments to TTR. researchgate.net Applying ITC to this compound would involve titrating this compound into a solution containing its binding partner (or vice versa) and measuring the heat changes to determine the thermodynamic parameters of the interaction.
Microfluidic-Based Approaches for Interaction Kinetics
Microfluidic systems offer advantages for studying biomolecular interactions, including reduced sample consumption, faster analysis times, and the ability to perform experiments under conditions that mimic the cellular environment. Microfluidic-based approaches can be integrated with various detection methods, including optical and electrochemical techniques, to study interaction kinetics. These methods are increasingly used for analyzing the binding kinetics of peptides and other biomolecules. Microfluidic-based approaches have been employed in research investigating the interaction kinetics of neuropeptides, such as in studies of the TRH signaling pathway. zoores.ac.cn While specific applications to this compound were not detailed in the search results, microfluidics could potentially be used to study this compound's interactions with its receptor or other binding partners with high efficiency and potentially under conditions more relevant to its physiological environment in the snail.
Computational and Bioinformatic Modeling in this compound Studies
Computational and bioinformatic approaches are indispensable tools in modern peptide research, complementing experimental studies by providing insights into structure, dynamics, and interactions at the molecular level.
Molecular Dynamics Simulations for Conformational Flexibility
Ligand-Target Docking and Virtual Screening Approaches
Ligand-target docking and virtual screening are computational methodologies widely used in the study of molecular interactions, particularly in the context of drug discovery and the characterization of peptide-receptor binding. These approaches predict the preferred orientation (docked pose) of a ligand, such as a peptide, within the binding site of a target protein, typically a receptor. researchgate.netresearchgate.net Scoring functions are then used to estimate the binding affinity between the ligand and the target. Virtual screening involves applying these docking methods to large libraries of compounds to identify potential binders to a specific target.
In the realm of neuropeptide research, including peptides like this compound, ligand-target docking can provide insights into how a peptide interacts with its cognate receptor(s) at an atomic level. This can help elucidate key binding residues, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur upon binding. researchgate.netresearchgate.net While the search results indicate the use of molecular docking in studying neuropeptide receptors in mollusks researchgate.netresearchgate.net, specific detailed studies applying ligand-target docking or virtual screening approaches directly to this compound and its putative receptor(s) were not found in the conducted searches.
The potential application of these methods to this compound research would involve:
Receptor Identification: If the receptor for this compound is known or can be predicted based on its structure and biological activity, docking studies could model the interaction.
Binding Mechanism Analysis: Docking simulations could help understand how the unique D-amino acid residue in this compound influences its binding pose and affinity compared to an all-L analog.
Structure-Activity Relationship (SAR) Studies: By docking this compound analogs with modifications, researchers could computationally explore how structural changes affect binding to the receptor, complementing experimental SAR studies.
Virtual Screening: Screening databases of peptides or small molecules against the this compound receptor could potentially identify novel agonists or antagonists, although this requires detailed knowledge of the receptor structure.
Despite the lack of specific this compound examples in the search results, these computational techniques represent valuable tools for hypothesizing and investigating the molecular basis of this compound's action once its receptor interactions are more fully characterized.
Predictive Algorithms for Post-Translational Modifications
Predictive algorithms for post-translational modifications (PTMs) aim to identify potential modification sites on a protein or peptide sequence and, in some cases, predict the likelihood or type of modification that may occur. This compound's characteristic D-amino acid at the second position is a result of enzymatic isomerization, a specific type of PTM. mdpi.commdpi.com The presence of D-amino acids in peptides can significantly impact their structure, stability, and biological activity. researchgate.netacs.org
Algorithms for PTM prediction typically utilize machine learning models trained on large datasets of experimentally verified modification sites. These algorithms analyze sequence features surrounding potential modification sites, such as amino acid composition, sequence motifs, and predicted protein structure or disorder. mdpi.comusc.edu.auucl.ac.uk
While predictive algorithms exist for various PTMs, including isomerization mdpi.com, specific detailed research findings on the application of such algorithms to predict the D-amino acid modification in this compound were not identified in the search results. The unique nature of D-amino acid isomerization in peptides, often catalyzed by specific enzymes like peptide isomerases or racemases mdpi.com, presents particular challenges for accurate prediction solely based on sequence context compared to more common PTMs like phosphorylation or glycosylation.
However, the relevance of predictive algorithms to this compound research lies in their potential to:
Identify Potential DAACPs: Algorithms trained on known DAACPs could potentially screen precursor protein sequences from Achatina fulica or other organisms to identify other peptides likely to undergo D-amino acid isomerization.
Understand Sequence Determinants: By analyzing the sequence context around the D-Asn residue in this compound and other known DAACPs, algorithms could help identify sequence motifs or features that favor enzymatic isomerization at specific positions.
Guide Experimental Design: Predictive insights could guide experimental efforts to identify the specific enzyme responsible for this compound's isomerization or to synthesize and test potential novel DAACPs.
Current Challenges and Future Trajectories in Fulicin Research
Challenges in Decoding Comprehensive Receptor Landscapes and Specificity
A significant challenge in understanding the biological function of Fulicin lies in the comprehensive identification and characterization of its cognate receptors. Decoding the complete receptor landscape for a peptide like this compound is complex, involving the identification of all receptor subtypes it interacts with and the precise determination of binding affinity and functional outcomes for each interaction. The specificity of peptide-receptor interactions is crucial for mediating distinct physiological responses gre.ac.ukcam.ac.uk. However, determining this specificity can be challenging due to factors such as receptor promiscuity, the existence of receptor subtypes with subtle structural differences, and potential interactions with non-canonical binding partners. Research in related areas, such as the study of G protein-coupled receptors (GPCRs), highlights the complexity of understanding how receptors couple to specific downstream signaling pathways, a principle relevant to understanding this compound's mechanism of action if it acts via similar receptors cam.ac.uk. Challenges in studying receptor specificity are also evident in fields like immunology, where determining the precise targets of highly diverse immune receptors remains an active area of research ethz.chfrontiersin.org. Applying advanced techniques for receptor deorphanization and detailed binding kinetics analysis will be essential for mapping this compound's receptor interactions.
Expanding the Understanding of this compound's Physiological Network and Integrative Biology
Understanding this compound's role extends beyond identifying its receptors; it requires integrating this information into a broader understanding of its physiological network. This compound is known to be encoded on a precursor alongside other this compound gene-related peptides (FGRPs) researchgate.net. This suggests potential complex processing and possibly synergistic or antagonistic interactions with these related peptides. The presence of this compound-like immunoreactivity in the central nervous system of some organisms further points to a potential role in neural signaling bepress.com. However, the complete physiological network in which this compound operates, including its synthesis, release, degradation, and interactions with other signaling molecules and systems, remains largely unexplored. The emerging field of Network Physiology emphasizes the importance of understanding how diverse physiological systems interact dynamically to generate organism-level behaviors and states nih.govlakecomoschool.orgphysoc.org. Applying this integrative approach to this compound research will be crucial for understanding its function within the complex biological systems of the organism where it is found. Studies on other neuropeptides, such as Thyrotropin-releasing hormone (TRH) in invertebrates, demonstrate how investigating peptide interactions within feeding behavior networks can reveal conserved regulatory mechanisms, providing a potential avenue for exploring this compound's physiological context zoores.ac.cn.
Translational Opportunities for Research Tools and Biological Probes
Peptides, including neuropeptides, hold significant potential as research tools and biological probes due to their inherent specificity and ability to interact with high affinity with their targets gre.ac.uknih.gov. The unique structural feature of this compound, particularly its D-amino acid residue, could offer advantages in terms of stability and resistance to enzymatic degradation, characteristics desirable for in vivo applications. Advancements in developing fluorescent probes and chemical probes from natural products and toxins demonstrate the feasibility of leveraging the properties of biologically active molecules for imaging and target validation gre.ac.ukrsc.orgresearchgate.net. Future research could explore the potential of modifying or labeling this compound to create specific probes for studying its receptors, distribution, and dynamics within biological systems. This could involve developing fluorescently tagged this compound analogs for imaging studies or generating affinity probes for isolating and characterizing this compound-binding proteins. The development of such tools is critical for advancing our understanding of this compound's precise localization and functional interactions.
Advancements in Methodological Development for Complex Peptide Systems
Research into peptides like this compound necessitates sophisticated methodologies capable of handling their complexity, including post-translational modifications and the presence of non-canonical amino acids. The inclusion of a D-amino acid in this compound highlights the importance of analytical techniques capable of chiral analysis researchgate.netresearchgate.net. Methodological advancements in peptide chemistry and biology are continuously improving our ability to synthesize, purify, and characterize peptides aiu.edu. Techniques for studying complex peptide systems, such as mass spectrometry-based approaches for peptidomics and methods for determining peptide sequences, are constantly evolving researchgate.netnih.gov. Future this compound research will benefit from further advancements in these areas, particularly in developing highly sensitive and specific methods for detecting and quantifying this compound and its metabolites in biological tissues, as well as techniques for studying its interactions with membranes and other cellular components. The development of self-assembling peptide systems also represents a methodological avenue that could potentially be explored for applications related to this compound, such as targeted delivery or creating functional biomaterials nih.gov.
Interdisciplinary Approaches and Integration of Multi-Omics Data for Holistic Insights
Gaining a comprehensive understanding of this compound's biology requires integrating knowledge and techniques from multiple disciplines. Interdisciplinary approaches involving chemists, biochemists, biologists, pharmacologists, and computational scientists are essential. Furthermore, the integration of multi-omics data – including genomics, transcriptomics, proteomics, and metabolomics – can provide a more holistic view of the biological systems relevant to this compound quanticate.comnih.govmdpi.comfrontiersin.org. Genomic data can provide insights into the gene encoding the this compound precursor and its regulatory elements. Transcriptomic data can reveal where and when the this compound gene is expressed. Proteomic data can help identify the mature this compound peptide and potentially interacting proteins, while metabolomic data could shed light on downstream metabolic pathways influenced by this compound signaling. Integrating these diverse data types using advanced computational methods and machine learning algorithms is crucial for unraveling the intricate biological processes involving this compound and identifying potential biomarkers or therapeutic targets frontiersin.orgnih.gov. Challenges remain in effectively integrating and interpreting large-scale multi-omics datasets, but continued advancements in bioinformatics and computational biology are paving the way for more comprehensive biological insights quanticate.comnih.gov.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
